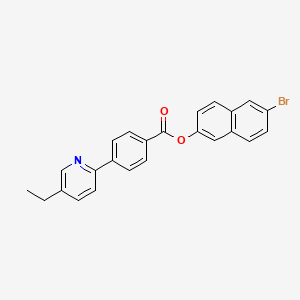

6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Novel Synthesis Methods : Research on related bromonaphthalene and pyridinyl derivatives highlights innovative synthetic pathways for creating complex molecules. These methods can be applied to synthesize "6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate" and explore its reactivity and functionalization potential for further chemical transformations (Kimura et al., 2004).

Medicinal Chemistry Applications

- Anticancer Potential : Derivatives similar to "this compound" have been explored for their anticancer activities. The structure-activity relationship (SAR) studies of these compounds provide a basis for designing novel anticancer agents with improved efficacy and selectivity (Nowak et al., 2014).

Materials Science Applications

- Optoelectronic Properties : Brominated benzoate derivatives have been investigated for their optoelectronic properties, making them suitable for applications in light-emitting diodes (LEDs) and photovoltaic cells. The synthesis and characterization of such compounds can lead to the development of new materials with tailored photophysical properties (Vaillard et al., 2004).

Environmental Applications

- Degradation Studies : The study of the environmental degradation of brominated flame retardants, which are structurally related to "this compound," provides insights into the environmental fate, bioaccumulation, and potential toxicity of these compounds. Understanding their degradation pathways can inform safer chemical design and environmental risk assessments (Eaton, 2001).

Mécanisme D'action

Target of Action

For instance, the 6-Bromo-pyridin-2-yl moiety and the 5-Ethylpyridin-2-yl group are found in various bioactive compounds

Mode of Action

Based on its structural similarity to naproxen , a non-steroidal anti-inflammatory drug (NSAID), it might inhibit the cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Biochemical Pathways

The compound could potentially affect the arachidonic acid pathway, given its potential COX-inhibiting properties . By inhibiting COX enzymes, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions, given the presence of the ethylpyridin moiety .

Propriétés

IUPAC Name |

(6-bromonaphthalen-2-yl) 4-(5-ethylpyridin-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrNO2/c1-2-16-3-12-23(26-15-16)17-4-6-18(7-5-17)24(27)28-22-11-9-19-13-21(25)10-8-20(19)14-22/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRCHAZCGNGFHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![2-[N-[(2-Ethyltriazol-4-yl)methyl]-3-methylanilino]ethanesulfonyl fluoride](/img/structure/B2884385.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)

![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)

![Methyl 2-amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2884394.png)

![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)